molecular formula C19H22N2O2S B2509337 N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 120823-40-7

N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B2509337
CAS No.: 120823-40-7
M. Wt: 342.46
InChI Key: YCBIVZFUZONPAN-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide is a compound that combines an indole moiety with a sulfonamide group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The indole structure is known for its presence in many biologically active molecules, while the sulfonamide group is a common feature in pharmaceuticals.

Mechanism of Action

Target of Action

It’s known that the compound has an inhibitory effect on human gr . The role of these targets in cellular processes is crucial, and any interaction with them can lead to significant changes in cellular function.

Mode of Action

It’s known that the compound interacts with its targets, leading to changes in their function . This interaction could potentially alter the normal functioning of the targets, leading to changes in cellular processes.

Biochemical Pathways

It’s known that the compound can influence various cellular processes, potentially affecting multiple biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide . These factors can include the physical and chemical conditions of the environment, as well as the presence of other compounds or substances that can interact with N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide.

Preparation Methods

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide typically involves the reaction of tryptamine with a sulfonyl chloride derivative. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the sulfonamide bond. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Due to the presence of the sulfonamide group, it is investigated for its potential as an antimicrobial or anti-inflammatory agent.

    Industry: The compound can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the indole and sulfonamide groups, which provides a versatile platform for various applications in scientific research and industry.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-13-10-14(2)19(15(3)11-13)24(22,23)21-9-8-16-12-20-18-7-5-4-6-17(16)18/h4-7,10-12,20-21H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBIVZFUZONPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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